molecular formula C25H24N6O B1662179 meta-Hoechst CAS No. 132869-83-1

meta-Hoechst

Cat. No.: B1662179
CAS No.: 132869-83-1
M. Wt: 424.5 g/mol
InChI Key: WOFDIDGQAOQHGY-UHFFFAOYSA-N
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Description

Meta-Hoechst is a derivative of the well-known Hoechst dyes, which are widely used as fluorescent stains for DNA in various biological and medical research applications. The this compound compound is specifically designed to bind to the minor groove of DNA, with a preference for AT-rich regions. This compound is structurally similar to Hoechst 33258 but features a hydroxyl group in the meta position rather than the para position, which influences its binding properties and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of meta-Hoechst involves several steps, starting from commercially available starting materials. The key steps include the formation of the benzimidazole core, introduction of the hydroxyl group in the meta position, and subsequent functionalization to achieve the desired dye properties.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Meta-Hoechst undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form quinone derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone form.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different binding properties and biological activities .

Scientific Research Applications

Meta-Hoechst has a wide range of applications in scientific research, including:

Mechanism of Action

Meta-Hoechst exerts its effects by binding to the minor groove of DNA, specifically targeting AT-rich regions. The binding is stabilized by hydrogen bonding and van der Waals interactions with the DNA bases. This interaction can interfere with DNA replication and transcription processes, making it useful for studying DNA-protein interactions and as a potential therapeutic agent .

Comparison with Similar Compounds

Meta-Hoechst is compared with other similar compounds such as:

Properties

IUPAC Name

3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O/c1-30-9-11-31(12-10-30)18-6-8-21-23(15-18)29-25(27-21)17-5-7-20-22(14-17)28-24(26-20)16-3-2-4-19(32)13-16/h2-8,13-15,32H,9-12H2,1H3,(H,26,28)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFDIDGQAOQHGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80927847
Record name 3-[6-(4-Methylpiperazin-1-yl)-1H,3'H-[2,5'-bibenzimidazol]-2'-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132869-83-1
Record name HOE-S 785026
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132869831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[6-(4-Methylpiperazin-1-yl)-1H,3'H-[2,5'-bibenzimidazol]-2'-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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